5-bromo-6-chloro-1H-indole-3-carboxylic acid
Overview
Description
5-bromo-6-chloro-1H-indole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions of the indole ring, respectively, and a carboxylic acid group at the 3rd position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . These changes can result in a variety of effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Biochemical Analysis
Biochemical Properties
5-bromo-6-chloro-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, where this compound acts as an inhibitor . This interaction is crucial in regulating angiogenesis and has potential implications in cancer therapy. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with VEGFR-2 tyrosine kinase can inhibit angiogenesis, thereby affecting the growth and proliferation of cancer cells . Furthermore, this compound may impact other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of VEGFR-2 tyrosine kinase, this compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways involved in angiogenesis and cell proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term exposure to this compound may lead to sustained inhibition of angiogenesis and reduced cancer cell proliferation, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit angiogenesis and tumor growth . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are excreted from the body . These metabolic pathways can affect the bioavailability and efficacy of this compound, making it crucial to understand its metabolism for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound may bind to plasma proteins, affecting its distribution and half-life in the body . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and transcription factors . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 5-bromoindole, chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-bromo-6-chloro-1H-indole-3-carboxylic acid is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Indole derivatives, including those synthesized from this compound, have shown potential in treating diseases such as cancer, inflammation, and microbial infections. They act as inhibitors for enzymes like tyrosine kinases, which are involved in cell signaling pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Comparison with Similar Compounds
- 5-bromo-1H-indole-3-carboxylic acid
- 6-chloro-1H-indole-3-carboxylic acid
- 5-chloro-1H-indole-3-carboxylic acid
Comparison: Compared to its analogs, 5-bromo-6-chloro-1H-indole-3-carboxylic acid exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation allows for more diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYKJCVHUVDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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